rac trans-4-Hydroxy Glyburide-13C,d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

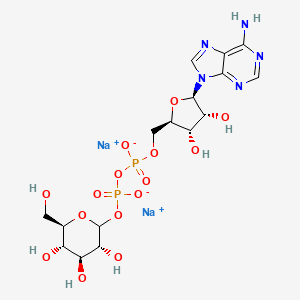

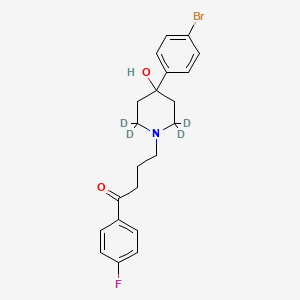

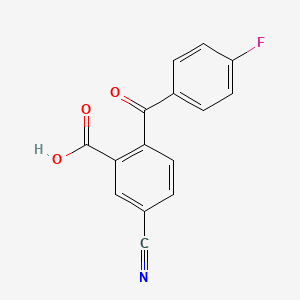

“rac trans-4-Hydroxy Glyburide-13C,d3” is a specifically isotopically labeled version of rac trans-4-Hydroxy Glyburide, a metabolite of the antidiabetic drug Glyburide . The incorporation of ¹³C and deuterium (d3) atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry.

Molecular Structure Analysis

The molecular formula of “rac trans-4-Hydroxy Glyburide-13C,d3” is ¹³CC 22 H 25 D 3 ClN 3 O 6 S . Its molecular weight is 514 g/mol . The structure of the molecule can be represented by the SMILES string:C(NCCC1=CC=C(S(NC(N[C@@H]2CCC@@HCC2)=O)(=O)=O)C=C1)(=O)C3=C(O13C([2H])[2H])C=CC(Cl)=C3 . Chemical Reactions Analysis

“rac trans-4-Hydroxy Glyburide-13C,d3” is a valuable tool in scientific research, particularly as an internal standard for quantitative analysis by mass spectrometry. An internal standard is a compound with similar chemical properties to the analyte of interest but with a distinct mass.Wissenschaftliche Forschungsanwendungen

Metabolic Pathways of Glyburide

Glyburide, a second-generation sulfonylurea, is extensively metabolized in the liver and placenta into various hydroxylated derivatives. A study by Ravindran et al. (2006) identified two primary glyburide metabolites in maternal urine, with subsequent research revealing six distinct hydroxylated derivatives formed by hepatic and placental microsomes. Notably, the quantities and types of these metabolites vary between human and baboon species and between liver and placental tissues. This discovery is crucial for understanding the metabolism of glyburide, especially when considering its use in gestational diabetes treatment (Ravindran et al., 2006).

Stereochemical Addition Reactions

In the realm of stereochemistry, the work of Bookham et al. (1990) delves into the addition reactions of diphenylphosphine to diphenylethyne, yielding various meso and rac-1,2-diphenyl-1,2-bis(diphenylphosphino)ethane compounds. The formation and configuration of these compounds, as well as their Group 6 metal tetracarbonyl complexes, were thoroughly characterized, offering insights into the stereochemical processes involved in these reactions (Bookham et al., 1990).

Enantiopure and Racemic Organolithium Aggregates

Kronenburg et al. (2004) studied the reaction of (R)- and rac-[1-(dimethylamino)ethyl]benzene with tBuLi, leading to the formation of (R)- and rac-[Li4{C6H4[CH(Me)NMe2]-2}4]. This research is significant for understanding the stereochemical aspects of enantiopure and racemic organolithium aggregates, contributing to the broader knowledge of organolithium chemistry (Kronenburg et al., 2004).

Hormaomycin Analogues and Precursor-Directed Biosynthesis

The study by Kozhushkov et al. (2005) on hormaomycin analogues through precursor-directed biosynthesis is another notable mention. By synthesizing and feeding various amino acids to Streptomyces griseoflavus, the researchers were able to incorporate these amino acids into hormaomycin and its analogues. This work provides valuable insights into the substrate specificity of the enzyme assembling hormaomycin, highlighting the potential of biosynthetic methods in generating novel analogues (Kozhushkov et al., 2005).

Glycine Enolate Derivative Alkylation

Seebach et al. (1985) presented an innovative approach for enantioselective substitution in α-hydroxy or α-amino acids through heterocycles obtained from the respective acids and pivaladehyde. This process, involving the preparation and alkylation of rac- and (S)-(+)-heterocycles, provides a pathway for synthesizing trans-disubstituted imidazolidinones with significant diastereoselectivity. This research is crucial for understanding the stereochemical nuances in the alkylation of glycine enolate derivatives (Seebach et al., 1985).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

1217639-30-9 |

|---|---|

Produktname |

rac trans-4-Hydroxy Glyburide-13C,d3 |

Molekularformel |

C23H28ClN3O6S |

Molekulargewicht |

514.013 |

IUPAC-Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |

InChI-Schlüssel |

IUWSGCQEWOOQDN-KQORAOOSSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

Synonyme |

5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.